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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two

selective PI3Kα inhibitors: PF-06843195 and alpelisib (BYL719). Both compounds target the

p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the frequently

dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] Alpelisib, marketed as

Piqray®, is an approved therapeutic for certain types of breast cancer, while PF-06843195 is a

novel inhibitor that has shown potent preclinical activity.[2][3] This document aims to provide an

objective comparison based on available experimental data to inform research and

development decisions.

Mechanism of Action
Both PF-06843195 and alpelisib are potent and selective inhibitors of the PI3Kα isoform.[4]

They exert their therapeutic effect by blocking the catalytic activity of PI3Kα, thereby preventing

the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-

3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling

proteins, most notably AKT and mTOR, leading to a reduction in cell proliferation, growth, and

survival in cancer cells with a dependence on this pathway.
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Both PF-06843195 and alpelisib have demonstrated high potency against PI3Kα in biochemical

and cell-based assays. PF-06843195 exhibits a very low nanomolar potency and high

selectivity for PI3Kα over other PI3K isoforms and mTOR. Alpelisib is also a potent and

selective PI3Kα inhibitor with an IC50 of 5 nM in a cell-free assay.

Parameter PF-06843195 Alpelisib (BYL719) Reference(s)

PI3Kα (Ki) <0.018 nM
Not explicitly stated in

provided results

PI3Kδ (Ki) 0.28 nM
Not explicitly stated in

provided results

PI3Kα (Cell-based

IC50)

18 nM (in Rat1

fibroblasts)
5 nM (cell-free)

PI3Kβ (Cell-based

IC50)

360 nM (in Rat1

fibroblasts)

>15-fold less potent

than for PI3Kα

PI3Kδ (Cell-based

IC50)

160 nM (in Rat1

fibroblasts)

Not explicitly stated in

provided results

mTOR (Cell-based

IC50)
1500 nM

Not explicitly stated in

provided results

In Vitro Anti-proliferative Activity
Both compounds have shown significant anti-proliferative effects in cancer cell lines,

particularly those harboring PIK3CA mutations.
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Cell Line Cancer Type
PF-06843195
(IC50)

Alpelisib
(BYL719)
(IC50)

Reference(s)

MCF7 Breast Cancer 62 nM

Not explicitly

stated in

provided results

T47D Breast Cancer 32 nM

Not explicitly

stated in

provided results

In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both inhibitors. Alpelisib

has been shown to delay tumor formation and suppress the growth of patient-derived

xenografts (PDXs). In a xenograft model using HCC1954 cells, alpelisib greatly delayed tumor

growth. Information regarding the in vivo efficacy of PF-06843195 is more limited in the public

domain, but its potent in vitro profile suggests potential for in vivo activity.

Pharmacokinetics
Parameter

PF-06843195 (in
rats)

Alpelisib (in
humans)

Reference(s)

Bioavailability 25% (oral, 10 mg/kg) Rapidly absorbed

Half-life (t1/2) 3.6 h (IV, 2 mg/kg) ~8.5 hours

Metabolism -

Primarily via

hydrolysis to form an

inactive metabolite

(BZG791), with some

metabolism by

CYP3A4.

Excretion - Primarily in feces
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Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor

(HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated,

advanced or metastatic breast cancer. The pivotal SOLAR-1 clinical trial demonstrated a

significant improvement in progression-free survival (PFS) for patients treated with alpelisib

plus fulvestrant compared to placebo plus fulvestrant. The median PFS in the PIK3CA-mutated

cohort was 11.0 months for the alpelisib group versus 5.7 months for the placebo group.

As of the current literature, PF-06843195 has not yet entered widespread clinical trials, and

therefore, no clinical efficacy data is available for direct comparison.

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a

compound against a specific kinase is a biochemical kinase assay.

Reagents and Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2),

ATP, assay buffer, test compound (PF-06843195 or alpelisib), and a detection system (e.g.,

ADP-Glo™ Kinase Assay).

Procedure:

The test compound is serially diluted to various concentrations.

The PI3Kα enzyme and lipid substrate are incubated with the different concentrations of

the test compound in the assay buffer.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped, and the amount of product

(PIP3) or byproduct (ADP) is quantified using a suitable detection method.

The percentage of kinase inhibition is calculated for each compound concentration relative

to a control without the inhibitor.

The IC50 value is determined by fitting the dose-response curve to a suitable

pharmacological model.
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Cell Proliferation Assay (General Protocol)
The anti-proliferative effect of the inhibitors on cancer cells is typically assessed using a cell

viability assay.

Cell Culture: Cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media and

conditions.

Procedure:

Cells are seeded in multi-well plates and allowed to attach overnight.

The cells are then treated with serial dilutions of the test compound (PF-06843195 or

alpelisib).

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a

reagent such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

The absorbance or luminescence signal, which is proportional to the number of viable

cells, is measured.

The percentage of cell growth inhibition is calculated relative to a vehicle-treated control.

The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Study (General Protocol)
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

Human cancer cells are injected subcutaneously or orthotopically into the mice.

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

The test compound (e.g., alpelisib) is administered to the treatment group via a clinically

relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control
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group receives a vehicle.

Tumor volume is measured regularly using calipers.

At the end of the study, tumors may be excised for further analysis (e.g., western blotting

for target engagement).
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by PF-06843195 and alpelisib.
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Caption: A generalized workflow for the preclinical and clinical evaluation of PI3Kα inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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